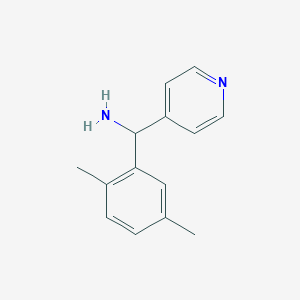

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Description

Position of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine within Amine and Heterocyclic Chemistry

This compound is a primary amine that belongs to the broader class of diarylmethylamines. This structural motif is characterized by a nitrogen atom attached to a carbon that is, in turn, bonded to two aromatic rings. Molecules containing the diarylmethylamine scaffold are prevalent in the biological and pharmaceutical sciences. nih.gov

The presence of the pyridin-4-yl group places this compound firmly within the realm of heterocyclic chemistry. The pyridine (B92270) ring is a fundamental six-membered nitrogen-containing heterocycle that is a constituent of numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic pharmaceuticals and agrochemicals. lifechemicals.com The pyridine motif is found in over 90% of newly synthesized and marketed drugs, underscoring its importance in medicinal chemistry. nih.gov The combination of the diarylmethylamine core with a heterocyclic pyridine ring makes this compound a hybrid structure with potentially multifaceted chemical and biological properties.

Significance as a Foundation for Advanced Molecular Design and Synthesis

The true significance of this compound lies in its role as a versatile scaffold for advanced molecular design and synthesis. The diarylmethylamine framework is a recognized pharmacophore with widespread utility in medicinal chemistry, making new syntheses of these structures highly sought after. nih.gov

The 2,5-dimethylphenyl group is a common structural feature in many antimicrobial compounds and has been found in molecules with activity against a range of microorganisms, including bacteria, fungi, and viruses. mdpi.com This suggests that incorporating this moiety into the diarylmethylamine scaffold could lead to new bioactive agents. Furthermore, the pyridine ring offers numerous possibilities for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov The strategic combination of these structural elements in this compound provides a robust foundation for the construction of diverse molecular libraries aimed at discovering new therapeutic agents.

The table below illustrates the physicochemical properties of structurally related compounds, providing a basis for predicting the characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| C-(4-Chloro-phenyl)-C-pyridin-3-yl-methylamine | C12H11ClN2 | 218.69 | 2.5 |

| (4-(Pyridin-2-yl)phenyl)methanamine | C12H12N2 | 184.24 | 1.8 |

| C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | C12H11ClN2 | 218.68 | 2.5 |

This table is generated based on data for analogous compounds to provide a comparative context.

Overview of Key Research Avenues for this compound

Given its structural features, this compound and its derivatives are being explored in several key research avenues. The prevalence of the diarylmethylamine and pyridine scaffolds in pharmaceuticals makes medicinal chemistry a primary area of investigation. nih.govnih.gov Research is likely to focus on synthesizing analogs with varied substitution patterns on both the phenyl and pyridine rings to explore their potential as therapeutic agents.

Another promising research direction is in the development of new synthetic methodologies. The synthesis of diarylmethylamines, particularly those with complex substitution patterns, is an active area of research. nih.gov The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives would be of significant interest to the chemical community.

The table below details some of the research findings for related diarylmethylamine and pyridine-containing compounds, suggesting potential applications for the title compound.

| Compound Class | Research Finding | Potential Application |

| Diarylmethylamines | Exhibit a wide range of biological activities, including antihistaminic and anticholinergic effects. nih.gov | Development of new drugs for allergies and other conditions. |

| Pyridine Derivatives | Found in numerous FDA-approved drugs for various indications, including infectious diseases, inflammation, and oncology. nih.gov | Broad therapeutic potential. |

| 2,5-Dimethylphenyl Analogs | Show antimicrobial activity against various pathogens. mdpi.com | Development of new antibacterial and antifungal agents. |

Properties

IUPAC Name |

(2,5-dimethylphenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERVVZFARQMUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Investigations of C 2,5 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Established and Emerging Synthetic Routes to C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

The construction of the this compound framework can be achieved through several strategic approaches, primarily centered around the formation of the critical carbon-nitrogen bond. These methods range from classical condensation and reduction reactions to modern catalytic coupling processes.

Condensation and Reduction Methodologies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and reliability in forming C-N bonds. harvard.edu This methodology typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ or in a subsequent step to the target amine. harvard.edu

A primary route to this compound via this method would involve the condensation of (2,5-dimethylphenyl)(pyridin-4-yl)methanone (B1499179) with an ammonia (B1221849) source, followed by reduction. A more common and direct "one-pot" approach is the reaction between an aldehyde and an amine in the presence of a selective reducing agent. researchgate.net For the target molecule, this would entail the reaction of pyridine-4-carboxaldehyde with 2,5-dimethylaniline (B45416) or 2,5-dimethylbenzaldehyde (B165460) with 4-aminopyridine.

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being frequently employed due to their mild nature and selectivity for the iminium ion over the precursor carbonyl group. harvard.edu Sodium triacetoxyborohydride is particularly advantageous as it is less toxic than its cyanoborohydride counterpart and performs well in acidic conditions, which can catalyze imine formation. harvard.eduresearchgate.net Alternative, less toxic reagents like borane (B79455) pyridine (B92270) (BAP) and borohydride (B1222165) exchange resin (BER) have also been developed for reductive aminations. koreascience.kr

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH, ClCH₂CH₂Cl, RT | Highly selective, high yielding, non-toxic byproducts, tolerates many functional groups. | Moisture sensitive. | harvard.eduresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7, RT | Selective for iminium ions, acid-stable. | Highly toxic, generates cyanide byproducts. | harvard.edu |

| Borohydride Exchange Resin (BER) | Ethanol (B145695), RT | Less toxic, easy workup (filtration). | May require acidic promoters (e.g., Et₃NHCl). | koreascience.kr |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Various solvents, elevated pressure/temperature | High atom economy, clean reaction. | Requires specialized equipment, potential for over-reduction of other functional groups. | harvard.edu |

Amine Coupling and C-N Bond Formation Approaches

Modern organometallic catalysis offers powerful alternatives for constructing C-N bonds, often with high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example used to couple aryl halides or triflates with amines.

To synthesize this compound, this strategy could be envisioned in two ways:

Coupling of a (2,5-dimethylphenyl)methylamine with a 4-halopyridine (e.g., 4-bromopyridine).

Coupling of 4-(aminomethyl)pyridine (B121137) with a halo-2,5-dimethylbenzene derivative.

These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄). beilstein-journals.org

Copper-catalyzed C-N coupling reactions, often promoted by amino acids like L-proline or N-methylglycine, provide another viable route. nih.gov These methods can effectively couple aryl iodides or bromides with aliphatic primary amines, sometimes at moderate temperatures (60-90 °C). nih.gov This approach could be applied similarly to the palladium-catalyzed methods, offering a potentially more economical alternative.

| Catalytic System | Reactant Types | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Xantphos | Aryl Halides + Amines | Pd(OAc)₂, Cs₂CO₃, Dioxane, 100 °C | Broad scope for amines and amides, good yields. | beilstein-journals.org |

| Copper/L-proline | Aryl Halides + Aliphatic Amines | CuI, K₂CO₃, DMSO, 60-90 °C | Effective for aliphatic primary and secondary amines. | nih.gov |

| Copper/N-methylglycine | Electron-deficient Aryl Iodides + Aliphatic Amines | CuI, K₃PO₄, DMSO, 40 °C | Milder conditions for activated aryl halides. | nih.gov |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles can be applied to the synthesis of this compound to enhance its sustainability.

Key green chemistry approaches include:

Use of Safer Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netrasayanjournal.co.in Some reactions can even be performed under solvent-free conditions, which saves resources and reduces pollution. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mlsu.ac.inrsc.org Catalytic hydrogenations, for example, have a high atom economy compared to reductions using stoichiometric metal hydrides.

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste and often allows for milder reaction conditions. rasayanjournal.co.in The C-N coupling methods described in section 2.1.2 are prime examples.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements and their associated environmental and economic impacts. mlsu.ac.in The development of highly active catalysts can enable lower reaction temperatures.

Multicomponent Reactions (MCRs): Combining multiple starting materials in a single step to form a complex product reduces the number of synthetic steps, saving solvents, energy, and time, while also increasing efficiency. researchgate.netrasayanjournal.co.in A one-pot reductive amination is a simple example of this principle.

Applying these principles, a greener synthesis of the target compound might involve a one-pot, multicomponent condensation in water or ethanol using a recyclable catalyst, followed by a clean reduction step such as catalytic hydrogenation. rasayanjournal.co.in

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of the target amine via the common reductive amination pathway involves several key steps and intermediates.

Characterization of Reaction Intermediates

The reductive amination of a carbonyl compound with an amine proceeds through a well-established sequence of intermediates. The initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic adduct that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). nih.gov

This hemiaminal intermediate is typically unstable and exists in equilibrium with the starting materials. It undergoes dehydration, often catalyzed by acid, to form an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used). harvard.edu The formation of the C=N double bond is the key step leading to the intermediate that is ultimately reduced.

Characterization of these transient species can be challenging. However, in some cases, intermediates can be isolated or observed spectroscopically (e.g., via NMR). For instance, stable pyridinium (B92312) ketene (B1206846) hemiaminals have been synthesized and characterized by X-ray crystallography, providing structural insights into this class of intermediates. nih.gov The imine intermediate in the synthesis of this compound would be (2,5-dimethylphenyl)-1-(pyridin-4-yl)methanimine or a related isomer, which could potentially be characterized before the reduction step. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

Hemiaminal and Imine Formation: The initial formation of the hemiaminal and its subsequent dehydration to an imine are generally reversible equilibrium processes. The position of the equilibrium is influenced by factors such as pH and the removal of water. Acid catalysis speeds up the dehydration of the hemiaminal, but excessive acidity can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. harvard.edu Therefore, careful pH control (often between 6 and 7) is critical for optimal imine formation. harvard.edu

Reduction Step: The reduction of the imine or iminium ion is the irreversible, product-forming step. The choice of reducing agent is crucial. A successful reagent must reduce the iminium ion faster than it reduces the starting carbonyl compound. This selectivity is the hallmark of reagents like NaBH(OAc)₃ and NaBH₃CN. harvard.edu

Kinetic studies on related pyridine syntheses often reveal complex dependencies on reactant concentrations and catalyst identity, confirming that multiple steps with different rate dependencies are involved. researchgate.net A detailed kinetic analysis of the synthesis of this compound would likely show a first-order dependence on the concentration of the iminium ion during the reduction step, which is often the rate-determining part of the sequence.

Catalytic Influences on Reaction Efficiency and Selectivity (e.g., organocatalysis, DABCO promotion)

The synthesis of diarylmethylamines, including this compound, is significantly influenced by the choice of catalyst, which governs both the efficiency of the reaction and the stereochemical outcome. Organocatalysis and base catalysis, particularly with agents like 1,4-diazabicyclo[2.2.2]octane (DABCO), have emerged as powerful tools in this context.

Organocatalysis:

Chiral organocatalysts are instrumental in achieving high enantioselectivity in the synthesis of diarylmethylamines. Chiral phosphoric acids (CPAs) and 1,1'-bi-2-naphthol (B31242) (BINOL)-derived disulfonimides are prominent examples of organocatalysts that can facilitate the asymmetric synthesis of these compounds. thieme-connect.comthieme-connect.comacs.org For instance, the enantioselective aza-Friedel–Crafts reaction between an electron-rich arene and an N-sulfonyl aldimine, catalyzed by a BINOL-derived disulfonimide, can produce chiral diarylmethylamines with excellent enantioselectivities, often up to 97% ee. acs.org Similarly, an organocatalytic asymmetric para-selective C–H aminoalkylation of aniline (B41778) derivatives has been developed using a chiral phosphoric acid, affording optically active diarylmethylamine products in good yields and high enantioselectivities (e.g., 73% yield, 91% ee). thieme-connect.comthieme-connect.com These methods highlight the potential for synthesizing enantiomerically enriched this compound by carefully selecting the appropriate organocatalyst and reaction conditions.

The general mechanism for organocatalyzed synthesis of diarylmethylamines involves the activation of the electrophile (an imine) by the chiral catalyst, which then directs the nucleophilic attack of the arene, thereby controlling the stereochemistry of the newly formed C-C bond.

DABCO Promotion:

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile, non-nucleophilic base catalyst that has been shown to promote a variety of reactions, including the synthesis of pyridine-containing heterocycles. acs.orgnih.govrsc.org In the context of synthesizing the title compound, DABCO can act as a base to facilitate condensation reactions or as a nucleophilic catalyst in certain transformations. For example, DABCO has been employed in the one-pot synthesis of substituted N-(2-pyridyl)-N'-ethylpiperazines from pyridine-N-oxides, demonstrating its utility in reactions involving the pyridine moiety. acs.orgnih.govresearchgate.net Its role often involves the deprotonation of a pro-nucleophile or the activation of a substrate to facilitate subsequent reactions. Microwave-assisted, DABCO-promoted strategies have also been developed for the regioselective synthesis of complex pyridine derivatives, highlighting its effectiveness in accelerating reaction rates and improving yields. rsc.org

The following table summarizes the influence of different catalytic systems on the synthesis of diarylmethylamines based on analogous reactions reported in the literature.

| Catalyst Type | Example Catalyst | Typical Reaction | Key Advantages |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric C-H Aminoalkylation | High enantioselectivity, metal-free |

| Organocatalyst | BINOL-derived Disulfonimide | Aza-Friedel-Crafts Reaction | Excellent enantioselectivity |

| Base Catalyst | DABCO | [3+3] Annulation for Pyridines | High regioselectivity, mild conditions |

Post-Synthetic Derivatization and Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the electron-rich 2,5-dimethylphenyl ring, and the pyridine ring. These sites allow for a variety of post-synthetic modifications.

Oxidative Transformations to Corresponding Carbonyls or Carboxylic Acids

The benzylic carbon atom in this compound is susceptible to oxidation. The secondary amine can be oxidized to the corresponding ketone, (2,5-dimethylphenyl)(pyridin-4-yl)methanone. This transformation is a fundamental process in organic synthesis. nih.gov Various methods for the oxidation of benzylic methylenes and amines to ketones have been reported, often employing metal catalysts or N-hydroxyimide organocatalysts in the presence of an oxidant like molecular oxygen. rsc.orgresearchgate.net For instance, a simple method for the oxidation of primary benzylic amines to ketones involves treatment with benzoyl peroxide in the presence of cesium carbonate. thieme-connect.com Another approach utilizes pyridine N-oxide in the presence of silver oxide for the convenient oxidation of benzylic halides to carbonyl compounds under mild conditions. nih.gov

Further oxidation to a carboxylic acid is more challenging and would likely involve cleavage of the C-C bond between the aromatic rings, which is generally not a facile process under standard oxidative conditions.

Reductive Modifications and Amine Derivatives

The methylamine (B109427) group of this compound is a prime site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide range of substituents.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netacsgcipr.org Reductive amination, a common method for amine synthesis, involves the reaction of the amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

N-Acylation: Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is one of the most widely researched reactions in organic chemistry due to the prevalence of the amide bond. bath.ac.uk

The pyridine ring can also undergo reduction, typically through catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative. This transformation significantly alters the electronic properties and three-dimensional structure of the molecule.

Nucleophilic Substitution Reactions on the Pyridine Moiety and Methylamine Group

On the Pyridine Moiety:

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.comwikipedia.org Since the C-4 position is already substituted, nucleophilic attack is most likely to occur at the C-2 or C-6 positions, especially if a good leaving group is present or if the reaction proceeds via an activated intermediate like a pyridine-N-oxide. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles by stabilizing the negatively charged Meisenheimer intermediate. nih.govyoutube.com

On the Methylamine Group:

The amine group itself is nucleophilic and will readily react with electrophiles as described in the N-alkylation and N-acylation section. Additionally, the C-N bond can be cleaved under certain reductive or oxidative conditions. The benzylic carbon, being adjacent to both a pyridine and a phenyl ring, can also be a site for nucleophilic substitution, although this would typically require activation of the amine as a leaving group.

Advanced Spectroscopic Characterization and Structural Analysis of C 2,5 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the non-covalent interactions within a molecular system.

The vibrational spectrum of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is expected to be a composite of the characteristic vibrations of its three key components.

The 2,5-dimethylphenyl group will exhibit several characteristic vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The in-plane C-H bending vibrations typically appear in the 1300-1000 cm⁻¹ range. The C-C stretching vibrations within the phenyl ring are expected to produce a series of bands between 1625 cm⁻¹ and 1430 cm⁻¹ elixirpublishers.com. The presence of the two methyl substituents will give rise to symmetric and asymmetric C-H stretching modes around 2950-2850 cm⁻¹ and bending modes in the 1465-1375 cm⁻¹ region ias.ac.in.

The pyridinyl moiety has a set of well-defined vibrational frequencies. The ring stretching vibrations of the pyridine (B92270) molecule are typically observed in the 990-1585 cm⁻¹ range researchgate.net. Specifically, C=C and C=N stretching vibrations often appear in the 1615-1575 cm⁻¹ and 1520-1465 cm⁻¹ regions, respectively researchgate.net. A characteristic ring breathing mode for pyridine is often observed as a strong band in the Raman spectrum around 991-995 cm⁻¹ and at slightly higher wavenumbers in the IR spectrum researchgate.net.

The methylamine (B109427) moiety will introduce several key vibrational signatures. Primary amines are characterized by N-H stretching absorptions in the 3500-3300 cm⁻¹ region of the IR spectrum openstax.org. Typically, primary amines show two bands: an asymmetric stretching vibration and a symmetric stretching vibration spectroscopyonline.comorgchemboulder.com. A prominent N-H bending vibration is expected in the 1650-1580 cm⁻¹ range orgchemboulder.comdocbrown.info. The C-N stretching vibration for aliphatic amines is generally found between 1250 cm⁻¹ and 1020 cm⁻¹ orgchemboulder.comdocbrown.info.

The following table summarizes the expected characteristic vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Dimethylphenyl | Aromatic C-H Stretch | 3100-3000 | elixirpublishers.com |

| C-C Ring Stretch | 1625-1430 | elixirpublishers.com | |

| Methyl C-H Stretch | 2950-2850 | ias.ac.in | |

| Methyl C-H Bend | 1465-1375 | ias.ac.in | |

| Pyridinyl | Ring Stretch (C=C, C=N) | 1615-1465 | researchgate.net |

| Ring Breathing | ~990-1022 | researchgate.net | |

| Methylamine | N-H Asymmetric Stretch | 3500-3420 | spectroscopyonline.com |

| N-H Symmetric Stretch | 3420-3340 | spectroscopyonline.com | |

| N-H Bend (Scissoring) | 1650-1580 | orgchemboulder.comdocbrown.info | |

| C-N Stretch | 1250-1020 | orgchemboulder.comdocbrown.info |

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) in this compound suggests the high likelihood of both intramolecular and intermolecular hydrogen bonding.

Intramolecular hydrogen bonding could occur between one of the N-H protons of the methylamine group and the nitrogen atom of the pyridine ring, forming a stable cyclic conformation rsc.orgrsc.org. The formation of such a bond would likely lead to a downfield shift of the involved N-H proton in the ¹H NMR spectrum and a broadening and red-shifting of the N-H stretching vibration in the IR spectrum rsc.org. The strength of this interaction can be influenced by steric factors and the electronic properties of the aromatic rings nih.gov.

Intermolecular hydrogen bonding is also highly probable, where the -NH₂ group of one molecule interacts with the pyridine nitrogen of a neighboring molecule. This type of interaction is common in crystal structures of compounds containing both amine and pyridine functionalities and often leads to the formation of dimers or extended chains nih.gov. These intermolecular interactions would be evidenced in the IR spectrum by a broadening of the N-H stretching bands, a phenomenon that is often temperature and concentration-dependent docbrown.info. In the solid state, these hydrogen bonds play a crucial role in defining the crystal packing nih.gov.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing.

While a crystal structure for the title compound is not available, we can predict the geometric parameters based on data from similar molecular fragments.

For the 2,5-dimethylphenyl group , typical aromatic C-C bond lengths are in the range of 1.38-1.40 Å. The C-C bonds to the methyl groups would be slightly longer, around 1.51 Å.

In the pyridin-4-yl moiety , the C-N and C-C bond lengths within the ring are expected to be around 1.34 Å and 1.39 Å, respectively, characteristic of a delocalized aromatic system soton.ac.uk.

The methylamine group attached to a chiral carbon would have a C-N bond length in the range of 1.47 Å. The N-H bond lengths are typically around 1.02 Å researchgate.net.

The following table presents representative geometric parameters based on analogous structures.

| Parameter | Moiety | Expected Value | Reference |

| Bond Lengths (Å) | |||

| C-C (aromatic) | Dimethylphenyl | 1.38 - 1.40 | researchgate.netias.ac.in |

| C(aryl)-C(methyl) | Dimethylphenyl | ~1.51 | nih.govnih.gov |

| C-N (pyridine) | Pyridinyl | ~1.34 | soton.ac.uk |

| C-C (pyridine) | Pyridinyl | ~1.39 | soton.ac.uk |

| C-N (amine) | Methylamine | ~1.47 | researchgate.net |

| Bond Angles (°) | |||

| C-C-C (in ring) | Dimethylphenyl | ~120 | researchgate.netias.ac.in |

| C-C-C (in ring) | Pyridinyl | ~120 | soton.ac.uk |

| C-N-C (in ring) | Pyridinyl | ~117 | wikipedia.org |

| H-N-H | Methylamine | ~106-108 | researchgate.net |

| C-C-N | Methylamine | ~109.5 | N/A |

The arrangement of molecules in the crystal lattice is governed by a variety of supramolecular interactions. For this compound, several key interactions are expected to dictate the crystal packing.

Hydrogen bonding , as discussed previously, will be a primary directing force. N-H···N interactions between the amine and pyridine groups of adjacent molecules can lead to the formation of well-defined one- or two-dimensional networks nih.gov.

π-π stacking interactions between the aromatic dimethylphenyl and pyridinyl rings are also anticipated. These interactions, which can be in a face-to-face or offset arrangement, are a common feature in the crystal packing of aromatic compounds and contribute significantly to the stability of the crystal lattice mdpi.comresearchgate.net.

C-H···π interactions , where a C-H bond from a methyl group or an aromatic ring interacts with the π-electron cloud of an adjacent aromatic ring, are also likely to be present. These weaker interactions often play a significant role in the fine-tuning of the crystal packing nih.gov.

Theoretical and Computational Chemistry Studies on C 2,5 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict molecular geometries, energies, and a variety of chemical properties with a favorable balance of accuracy and computational cost. Such studies on C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its optimized geometry. For a molecule with multiple rotatable bonds like this compound, a conformational analysis is crucial. This involves exploring the potential energy surface by rotating the single bonds that connect the central methanamine carbon to the 2,5-dimethyl-phenyl and pyridin-4-yl rings.

This analysis identifies various stable conformers (local energy minima) and the transition states that separate them. The conformer with the absolute lowest energy is considered the ground-state structure and is used for subsequent property calculations. The relative energies of other stable conformers provide insight into the molecule's flexibility and the populations of different shapes it might adopt at a given temperature. Theoretical studies on similar non-planar, multi-ring structures have shown that steric hindrance between substituents often dictates the most stable conformation. nih.govresearchgate.net For the title compound, the dihedral angles between the pyridine (B92270) and phenyl rings are key parameters determined during optimization.

Table 1: Representative Calculated Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-C(amine) | 1.52 Å |

| Bond Length | C(pyridine)-C(amine) | 1.53 Å |

| Bond Length | C(amine)-N(amine) | 1.45 Å |

| Bond Angle | C(phenyl)-C(amine)-C(pyridine) | 111.5° |

| Dihedral Angle | Phenyl Ring - Pyridine Ring | 85.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity and electronic properties. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept electrons. Regions with high LUMO density are sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethyl-phenyl ring and the lone pair of the amine nitrogen, which are the most significant electron-donating parts of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridin-4-yl ring, making it the primary electron-accepting site. researchgate.netmaterialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Properties (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential, arising from an excess of electrons. These areas, rich in electron density, are attractive to electrophiles.

Blue Regions : Indicate positive electrostatic potential, arising from a relative deficiency of electrons (e.g., near hydrogen atoms bonded to electronegative atoms). These areas are susceptible to nucleophilic attack.

In this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atoms of the pyridine ring and the amine group due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for protonation or interaction with electrophiles. The most positive potential (blue) would be found around the hydrogen atoms of the amine group, highlighting their acidic character and potential for hydrogen bonding.

DFT calculations are highly effective at predicting various spectroscopic parameters, which can be compared with experimental data to validate the computed molecular structure. nih.govresearchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical values are typically correlated with experimental spectra, and a strong linear correlation confirms that the computationally determined geometry accurately represents the molecule in solution.

Vibrational Spectroscopy (IR and Raman) : DFT can compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra help in the assignment of experimental FT-IR and FT-Raman bands to specific vibrational modes, such as N-H stretching of the amine, aromatic C-H stretching, and the characteristic breathing modes of the phenyl and pyridine rings.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which for this molecule would likely be π→π* transitions involving the HOMO and LUMO centered on the aromatic systems.

Table 3: Comparison of Key Predicted vs. Experimental Spectroscopic Data (Hypothetical Data)

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | Pyridine C4 | 149.5 ppm | 150.1 ppm |

| ¹H NMR | Amine NH | 2.15 ppm | 2.20 ppm |

| FT-IR | N-H Stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |

| FT-IR | Aromatic C-H Stretch | 3080 cm⁻¹ | 3075 cm⁻¹ |

| UV-Vis | λmax | 260 nm | 262 nm |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, providing a detailed understanding of the reaction's feasibility and kinetics.

Quantum chemical modeling can be used to investigate the mechanisms of reactions involving this compound, such as its synthesis or metabolic degradation. mdpi.com The primary goal is to identify the reaction pathway, which is the lowest energy route from reactants to products.

This process involves locating the structures of all intermediates and, crucially, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom; it represents the energetic bottleneck of a reaction step. researchgate.net The energy difference between the reactants and the transition state is the activation energy (or activation barrier). A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster process. By calculating these barriers, researchers can predict the most likely reaction mechanism among several possibilities.

Table 4: Hypothetical Energy Profile for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State (TS) | Highest Energy Point | +25.5 |

| Products | Final Materials | -10.2 |

Exploration of Chemo-, Regio-, and Stereoselectivity through Energy Profiles

In the synthesis of derivatives of this compound, various isomers may be formed. Computational chemistry can predict the most likely products by calculating the energy profiles of different reaction pathways. By determining the activation energies for the formation of chemo-, regio-, and stereoisomers, the selectivity of a reaction can be elucidated.

For a hypothetical reaction, such as an electrophilic aromatic substitution on the 2,5-dimethylphenyl ring, density functional theory (DFT) calculations could be employed to map the potential energy surface. The transition state energies for substitution at different positions on the ring would reveal the regioselectivity. Similarly, if the reaction creates a new chiral center, the energy barriers to forming different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess.

Table 1: Hypothetical Calculated Activation Energies (in kcal/mol) for a Friedel-Crafts Acylation Reaction

| Product Isomer | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

| 4-acetyl (Regioisomer 1) | 15.2 | 0.0 |

| 6-acetyl (Regioisomer 2) | 18.5 | +3.3 |

| 3-acetyl (Regioisomer 3) | 20.1 | +4.9 |

This hypothetical data suggests that the 4-acetyl regioisomer would be the major product due to its lower activation energy barrier.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound.

Conformational Dynamics in Solution

In solution, this compound is not static but exists as an ensemble of different conformations. MD simulations can model the conformational landscape of the molecule in various solvents. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules. Key dihedral angles, such as those around the central C-C and C-N bonds, would be monitored to characterize the conformational space.

Table 2: Hypothetical Dihedral Angle Distribution from a 100 ns MD Simulation in Water

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |

| N-C-C-C (pyridyl) | -60 to -90 | 45% |

| N-C-C-C (pyridyl) | 150 to 180 | 30% |

| C-C-N-H | 50 to 70 | 60% |

These hypothetical results would indicate that the molecule has preferred orientations of its phenyl and pyridyl rings.

Ligand-Substrate or Ligand-Host Interactions

MD simulations are invaluable for studying how this compound might bind to a substrate or a host molecule, such as a protein receptor or a cyclodextrin. A simulation of the molecule in the binding site of a target protein can reveal the key interactions responsible for binding affinity and specificity. Analysis of the simulation can quantify hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is critical in fields like drug design.

Table 3: Hypothetical Analysis of Ligand-Receptor Interactions from MD Simulation

| Interaction Type | Interacting Residues | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond (Pyridine N) | TYR 122 | 2.8 | 85 |

| Pi-Pi Stacking (Phenyl Ring) | PHE 258 | 3.5 | 70 |

| Hydrophobic (Methyl Groups) | LEU 89, ILE 94 | N/A | 90 |

Such a table would summarize the critical interactions that stabilize the ligand in the binding pocket.

Advanced Theoretical Methodologies (e.g., ab initio methods, QM/MM)

For a more accurate description of the electronic structure or to model chemical reactions where bond breaking and forming occur, more advanced methods are necessary.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, provide highly accurate electronic energies and properties. These methods are computationally expensive and are typically used for smaller systems or to benchmark less expensive methods like DFT. For this compound, they could be used to obtain a very accurate geometry or to calculate electronic excitation energies to predict its UV-Vis spectrum.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that allows for the study of a chemical process in a large system, such as an enzyme. rsc.org In a QM/MM simulation, the region of interest (e.g., the ligand and the active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. rsc.org This approach would be ideal for studying the mechanism of action of this compound if it were to act as an enzyme inhibitor, providing insights into the reaction mechanism and energetics within the biological environment. rsc.org

Applications in Advanced Materials and Supramolecular Chemistry Featuring C 2,5 Dimethyl Phenyl C Pyridin 4 Yl Methylamine Analogues

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine as a Ligand in Coordination Chemistry

The presence of both a pyridyl nitrogen and an amine nitrogen allows this compound and its analogues to act as effective ligands for a variety of metal ions. The specific arrangement of these donor atoms, combined with the steric influence of the 2,5-dimethyl-phenyl group, dictates the coordination geometry and the properties of the resulting metal complexes.

Design and Synthesis of Metal-Organic Complexes and Coordination Polymers (e.g., with Ruthenium(II))

The synthesis of metal complexes involving pyridinylmethylamine-type ligands often involves the reaction of the ligand with a suitable metal precursor. For instance, organometallic Ruthenium(II)-arene complexes with related pyridine-based ligands have been synthesized by reacting the ligand with the dimeric precursor [(η6-p-cymene)RuCl2]2 in a solvent like methanol (B129727) or dichloromethane. nih.govmdpi.comnih.gov This reaction typically proceeds at room temperature or with gentle heating to yield the desired "piano-stool" complexes. nih.govmdpi.comnih.gov

The general synthetic approach for a hypothetical Ruthenium(II) complex with this compound (L) can be represented as: [(η6-p-cymene)RuCl2]2 + 2L → 2[(η6-p-cymene)Ru(L)Cl]Cl

The resulting complexes are often isolated as air-stable solids and can be characterized by various spectroscopic and analytical techniques. nih.govmdpi.com The choice of solvent and counter-ion can also influence the final structure, sometimes leading to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers where the ligand bridges between metal centers. researchgate.netrsc.orgnih.gov

Elucidation of Coordination Modes and Geometric Configurations

Pyridinylmethylamine ligands can adopt various coordination modes, acting as monodentate, bidentate, or bridging ligands. In the context of Ruthenium(II)-p-cymene complexes, analogous pyridine-based ligands typically act as bidentate chelating agents, coordinating through the pyridyl nitrogen and another donor atom. nih.govrsc.org For this compound, a bidentate N,N'-chelation involving the pyridine (B92270) nitrogen and the amine nitrogen would form a stable five-membered ring with the metal center.

Table 1: Typical Coordination Geometries of Analogous Pyridine-Based Ligands with Ru(II)

| Ligand Type | Metal Center | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Substituted Pyridylimidazo[1,5-a]pyridine | Ru(II)-p-cymene | Bidentate (N,N') | "Piano Stool" |

| Pyridine-Quinoline Derivatives | Ru(II)-p-cymene | Bidentate (N,N') | "Piano Stool" |

Spectroscopic and Computational Characterization of Metal-Ligand Interactions

The interaction between this compound and a metal center can be probed using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal. Upon coordination, the chemical shifts of the protons on the pyridine ring and near the amine group are expected to change significantly compared to the free ligand. mdpi.com

Infrared (IR) Spectroscopy: The coordination of the amine group to the metal center can be observed by a shift in the N-H stretching frequency in the IR spectrum.

UV-Visible Spectroscopy: The formation of the metal complex will give rise to new electronic transitions, often including metal-to-ligand charge transfer (MLCT) bands, which can be characterized by UV-Vis spectroscopy. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the metal complex and to understand the nature of the metal-ligand bond. researchgate.netresearchgate.netnih.gov These studies can provide insights into bond lengths, bond angles, and the electronic structure of the complex, complementing experimental data. researchgate.netresearchgate.netnih.govuliege.be Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. spuvvn.edu

Supramolecular Assembly and Self-Organization of this compound and its Derivatives

The presence of hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen), along with multiple aromatic rings, makes this compound an excellent candidate for constructing ordered supramolecular structures through self-assembly.

Role of Hydrogen Bonding and Aromatic Interactions in Self-Assembly

Non-covalent interactions are the driving forces behind the self-assembly of molecular components into larger, well-defined architectures.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, which can link molecules into chains or more complex networks. nih.govnih.govnih.gov In related systems, these interactions have been shown to be a primary factor in the formation of supramolecular structures. nih.govrsc.org

Aromatic Interactions: π-π stacking interactions between the pyridine and dimethyl-phenyl rings of adjacent molecules can further stabilize the supramolecular assembly. spuvvn.eduresearchgate.net These interactions can be in a face-to-face or offset arrangement and play a crucial role in the three-dimensional packing of the molecules. nih.govresearchgate.net Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on a neighboring molecule, are also significant in directing the self-organization process. spuvvn.edu

Table 2: Key Non-Covalent Interactions in the Self-Assembly of Analogous Aromatic Pyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | N-H (Amine/Amide) | N (Pyridine) | Formation of chains and layers |

| Hydrogen Bonding | N-H (Amine/Amide) | O (e.g., from co-crystallized molecules) | Cross-linking of primary structures |

| π-π Stacking | Aromatic Ring (Pyridine/Phenyl) | Aromatic Ring (Pyridine/Phenyl) | Stabilization of layered structures |

Construction of Higher-Order Supramolecular Architectures (e.g., 1D, 2D, 3D structures)

The interplay of hydrogen bonding and aromatic interactions can lead to the formation of supramolecular architectures with varying dimensionalities.

1D Structures: The directional nature of N-H···N hydrogen bonds can lead to the formation of one-dimensional chains or ribbons. rsc.orgresearchgate.net In such arrangements, the molecules are linked head-to-tail in a linear fashion.

2D Structures: These 1D chains can then be organized into two-dimensional sheets through weaker interactions such as π-π stacking or C-H···π interactions between the aromatic rings of adjacent chains. researchgate.netnih.gov This hierarchical assembly allows for the construction of well-ordered layers.

The specific substitution pattern of the 2,5-dimethyl-phenyl group in this compound is expected to play a significant role in dictating the final supramolecular structure by introducing steric constraints that influence the preferred hydrogen bonding and π-π stacking geometries. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

This compound in Organocatalysis

There is no available literature detailing the use of this compound as an organocatalyst.

Design Principles for this compound-based Organocatalysts

The absence of any developed organocatalysts based on this specific molecular scaffold means that there are no established design principles to report.

Mechanistic Studies of Organocatalyzed Reactions (e.g., C-H alkylation, cyclic carbonate synthesis)

No mechanistic studies for C-H alkylation or cyclic carbonate synthesis catalyzed by this compound have been published.

Asymmetric Catalysis and Enantioselective Transformations (e.g., desymmetrization)

There are no reports on the application of chiral versions of this compound in asymmetric catalysis or enantioselective desymmetrization reactions.

Future Prospects and Emerging Research Frontiers for C 2,5 Dimethyl Phenyl C Pyridin 4 Yl Methylamine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine will likely move beyond traditional batch processing towards more sustainable and efficient methods. Green chemistry principles, aiming to reduce waste and energy consumption, will be central to these new approaches. Methodologies such as flow chemistry, which involves the continuous pumping of reagents through a reactor, offer superior control over reaction parameters like temperature and pressure, leading to higher yields and purity. youtube.com

Furthermore, the development of novel catalytic systems will be crucial. This includes the exploration of organocatalysis and biocatalysis, which utilize small organic molecules or enzymes, respectively, to drive chemical transformations. These catalytic methods are often more environmentally benign than traditional metal-based catalysts and can provide high levels of stereoselectivity, which is critical for a chiral molecule like the subject compound. The integration of these sustainable practices will not only make the synthesis more efficient but also align with the growing demand for environmentally responsible chemical manufacturing.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, researchers will increasingly rely on Process Analytical Technology (PAT). PAT involves the use of in-line and online analytical tools to monitor reaction progress in real-time. wikipedia.orginnopharmaeducation.com This approach provides a dynamic understanding of reaction kinetics, the formation of intermediates, and the emergence of byproducts as they happen. mt.commt.com

Spectroscopic techniques are the cornerstone of PAT. For instance, in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants and products by monitoring their characteristic vibrational frequencies. rsc.orgbohrium.comamericanpharmaceuticalreview.com These techniques can be implemented using fiber-optic probes inserted directly into the reaction vessel, providing continuous data without the need for manual sampling. bohrium.comspectroscopyonline.com Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in flow chemistry setups, offers detailed structural information on transient species, which is invaluable for elucidating complex reaction mechanisms. acs.org The data gathered from these real-time monitoring techniques allows for precise control over the reaction, enabling adjustments to be made on the fly to maximize yield and minimize impurities. nih.gov

Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, and these tools hold significant promise for the study of this compound. Generative models, a type of AI, can explore vast chemical spaces to design novel analogs of the target compound. mt.com By learning from existing chemical data, these models can propose new molecular structures with potentially enhanced biological activity, improved physical properties, or greater synthetic accessibility.

Predictive modeling is another key application of ML in this field. Quantitative Structure-Activity Relationship (QSAR) models can be trained on datasets of similar compounds to predict the biological or chemical properties of new molecules like this compound. This predictive capability allows researchers to prioritize which analogs to synthesize and test, saving considerable time and resources. Techniques like Graph Neural Networks (GNNs), which represent molecules as graphs of atoms and bonds, are particularly powerful for capturing the complex relationships between a molecule's structure and its function. rsc.org

| Machine Learning Application | Description | Potential Impact on Research |

| Generative Models (e.g., VAEs, GANs) | AI algorithms that create new molecular structures based on learned patterns from a dataset of existing molecules. | Design of novel analogs of the target compound with potentially superior properties (e.g., higher efficacy, lower toxicity). |

| Predictive QSAR/QSPR Models | Models that correlate a compound's structural features with its activity or properties using statistical and ML techniques. | Rapidly screen virtual libraries of related compounds to predict their biological activity, solubility, or other key parameters before synthesis. |

| Retrosynthesis Prediction | AI tools that suggest potential synthetic routes for a target molecule by working backward from the final product. | Accelerate the discovery of efficient and novel synthetic pathways for the compound and its derivatives. |

Exploration of Hybrid Material Systems Incorporating the Compound

The unique structural features of this compound, particularly its primary amine group and aromatic systems, make it an attractive building block for novel hybrid materials. The amine functionality allows the molecule to act as a monomer in polymerization reactions, potentially forming advanced polymers such as polyimides or polyamides.

By incorporating this compound into a polymer backbone, researchers could create materials with tailored properties. The rigid phenyl and pyridine (B92270) groups could enhance thermal stability and mechanical strength, while the dimethyl substitution might improve solubility in organic solvents, making the resulting polymer more processable. Such materials could find applications in areas like gas separation membranes, high-performance coatings, or as matrices for composite materials. Further research could explore the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the compound acts as a linker, leading to porous materials with potential uses in catalysis or gas storage.

| Potential Hybrid Material | Role of the Compound | Potential Properties and Applications |

| Polyimides/Polyamides | Diamine monomer | High thermal stability, chemical resistance, good mechanical properties; suitable for aerospace or electronics applications. |

| Metal-Organic Frameworks (MOFs) | Organic linker | High porosity and surface area; applications in gas storage, separation, and catalysis. |

| Functionalized Nanoparticles | Surface ligand | Modify the surface properties of nanoparticles (e.g., silica, gold) to improve their dispersion or introduce specific functionalities. |

Synergistic Integration of Experimental and Computational Approaches

The most comprehensive understanding of this compound will be achieved through a tight integration of experimental synthesis and characterization with computational chemistry. This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results validate and refine the computational models.

In this paradigm, quantum chemical methods like Density Functional Theory (DFT) can be used to predict the compound's geometric and electronic structure, spectroscopic signatures (IR, NMR), and reactivity. These theoretical predictions can then be compared directly with experimental data to confirm the structure and gain deeper insight into its behavior. For example, computational modeling can help rationalize observed reaction outcomes or predict the most likely sites for further chemical modification. This combined strategy not only accelerates the pace of research but also provides a more profound and detailed understanding of the molecule's properties and potential applications.

| Task | Experimental Approach | Computational Approach |

| Structure Verification | Synthesize the compound and characterize it using NMR, FT-IR, and Mass Spectrometry. | Calculate the optimized molecular geometry and predict NMR and IR spectra using DFT. |

| Reactivity Analysis | Perform test reactions to explore the compound's chemical behavior (e.g., N-alkylation, acylation). | Calculate molecular electrostatic potential maps and frontier molecular orbitals to predict reactive sites. |

| Property Prediction | Measure physical properties like solubility, melting point, and absorption/emission spectra. | Use TD-DFT to predict electronic transitions (UV-Vis spectra) and estimate intermolecular interactions. |

Q & A

Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.